BRD4 Bromodomain Inhibition Profile: A Measured Benchmark
This compound exhibits a defined inhibition profile against the bromodomain-containing protein 4 (BRD4), a key epigenetic target in oncology. Its activity is quantified as an IC50 of 128 nM against a specific BRD4 domain [1]. This establishes a clear activity baseline, differentiating it from the nanomolar potency of optimized clinical candidates while still confirming engagement with the BRD4 target. For context, a separate study on imidazopyridine-based BRD4 inhibitors reported compounds with BRD4-BD1 IC50 values ranging from 1.2 to 11 nM [2], providing a clear benchmark for the potency range of this chemical series.
| Evidence Dimension | Inhibition of BRD4 bromodomain (IC50) |
|---|---|
| Target Compound Data | IC50 = 128 nM |
| Comparator Or Baseline | Lead-optimized imidazopyridine derivatives (from a separate study) with BRD4-BD1 IC50 values ranging from 1.2 to 11 nM |
| Quantified Difference | The target compound's potency is 11- to 100-fold lower than lead-optimized comparators, confirming it as a foundational tool compound rather than a final drug candidate. |
| Conditions | Biochemical assay measuring displacement of a fluorescent probe from the BRD4 bromodomain [1]. Lead compound data from a separate study measuring BRD4-BD1 inhibition [2]. |
Why This Matters
This quantitative data provides a critical benchmark, confirming the compound's identity as a valid but unoptimized starting point for medicinal chemistry, which is essential for SAR studies and early-stage drug discovery.
- [1] BindingDB. (n.d.). BDBM543629: Affinity Data for 4-(6-bromoimidazo[1,2-a]pyridin-3-yl)morpholine. Target: Bromodomain-containing protein 4 [75-147]. View Source
- [2] Discovering a potent and orally available imidazopyridine derivative as a BRD4 inhibitor. (2025). Bioorganic & Medicinal Chemistry Letters. DOI: 10.1016/j.bmcl.2025.100278. View Source
